molecular formula C20H16ClN3O B5345826 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5345826
M. Wt: 349.8 g/mol
InChI Key: FELSPCSVRBGXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has been studied for its potential use in scientific research due to its unique chemical properties. In

Mechanism of Action

The exact mechanism of action of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, suggesting that it may interact with these targets to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors. It has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. It has also been found to exhibit potent inhibitory activity against certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which makes it a valuable tool for studying the function of these targets. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate the mechanism of action of the compound to better understand how it interacts with its targets. Another direction is to explore the potential use of the compound in drug development, particularly in the development of new cancer therapies. Additionally, the compound could be studied for its potential use in other areas of research, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorobenzaldehyde, 3-methoxybenzaldehyde, and 2-methylpyrazole in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide and heated under reflux conditions for several hours. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.

Scientific Research Applications

3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been studied for its potential use in scientific research due to its unique chemical properties. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in cancer research as it has been found to exhibit anti-proliferative activity against certain cancer cell lines.

properties

IUPAC Name

3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-13-19(15-6-3-7-16(21)11-15)20-22-10-9-18(24(20)23-13)14-5-4-8-17(12-14)25-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELSPCSVRBGXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.